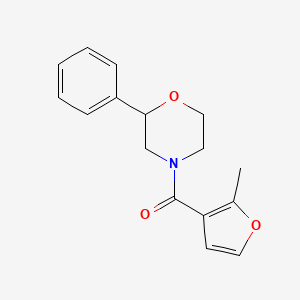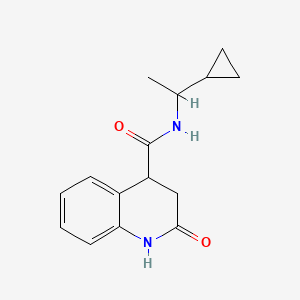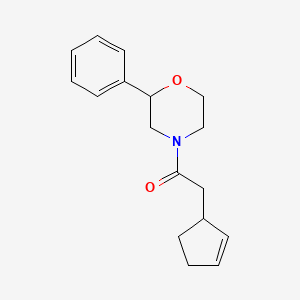
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as FK866 or APO866, is a small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in a wide range of cellular processes. Inhibition of NAMPT by FK866 leads to depletion of cellular NAD+ levels, resulting in decreased energy metabolism and triggering of cell death pathways. FK866 has shown promise as a potential anticancer agent and has been the subject of extensive scientific research.
作用机制
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide inhibits NAMPT, an enzyme that catalyzes the rate-limiting step in the biosynthesis of NAD+. NAD+ is an essential cofactor involved in a wide range of cellular processes, including energy metabolism, DNA repair, and cell signaling. Inhibition of NAMPT by 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide leads to depletion of cellular NAD+ levels, resulting in decreased energy metabolism and triggering of cell death pathways. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced NAD+ depletion has been shown to selectively target cancer cells, which are more reliant on NAD+ biosynthesis than normal cells.
Biochemical and Physiological Effects:
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced NAD+ depletion has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis, inhibit tumor growth and metastasis, and sensitize cancer cells to other anticancer treatments. In addition, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit inflammation and autoimmune responses by suppressing the activity of immune cells. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages as a research tool, including its potent and selective inhibition of NAMPT, its ability to induce cell death in cancer cells, and its potential use in other diseases. However, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also has limitations, such as its low solubility in water and potential toxicity at high doses.
未来方向
There are several future directions for research on 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, including the development of more potent and selective NAMPT inhibitors, the investigation of 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other anticancer treatments, and the exploration of 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in other diseases beyond cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced cell death and to identify biomarkers that can predict response to 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide treatment.
合成方法
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized through a multi-step process involving the condensation of 2-chloro-3-formylquinoline with N,N-dimethylformamide dimethyl acetal, followed by reduction and cyclization steps. The final product is obtained through purification and crystallization steps.
科学研究应用
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anticancer activity against a wide range of tumor types. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and sensitize cancer cells to other anticancer treatments. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been investigated for its potential use in other diseases, such as inflammatory and autoimmune disorders.
属性
IUPAC Name |
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-15(2)12(17)9-6-11(16)14-10-5-7(13)3-4-8(9)10/h3-5,9H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCUTKJYWNIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)NC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

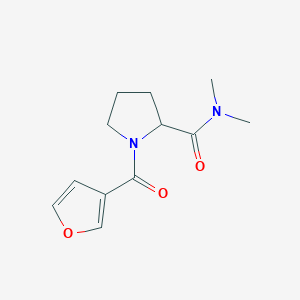
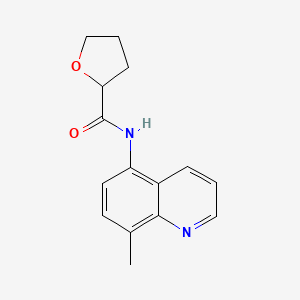
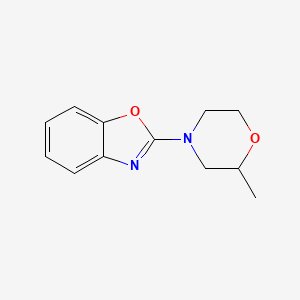
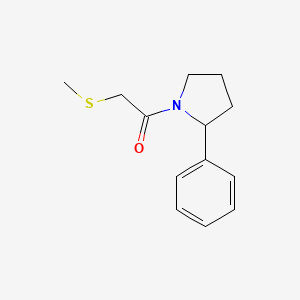

![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)



